molecular formula C31H23N3O7 B12624153 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate

4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate

Cat. No.: B12624153
M. Wt: 549.5 g/mol
InChI Key: KEIOUNZRSOINTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, nitro groups, and oxazole rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d][1,2]oxazole structure, followed by the introduction of the phenyl and benzoate groups. Key steps include:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This involves cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Functional Group Introduction: The nitro and methyl groups are introduced through nitration and alkylation reactions, respectively.

    Final Coupling: The phenyl benzoate moiety is attached using esterification reactions, typically involving acid chlorides and alcohols under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using advanced catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The aromatic rings can be hydrogenated to form saturated compounds.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydrogenated rings, and substituted phenyl derivatives.

Scientific Research Applications

4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its complex structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathway Interference: Disrupting key biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl acetate
  • 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl propionate

Uniqueness

The uniqueness of 4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate

Properties

Molecular Formula

C31H23N3O7

Molecular Weight

549.5 g/mol

IUPAC Name

[4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate

InChI

InChI=1S/C31H23N3O7/c1-19-7-5-10-22(17-19)32-29(35)26-27(20-13-15-25(16-14-20)40-31(37)21-8-3-2-4-9-21)33(41-28(26)30(32)36)23-11-6-12-24(18-23)34(38)39/h2-18,26-28H,1H3

InChI Key

KEIOUNZRSOINTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.